molecular formula C9H10BrNO2 B13885127 1-(1-Bromopropyl)-3-nitrobenzene

1-(1-Bromopropyl)-3-nitrobenzene

Cat. No.: B13885127
M. Wt: 244.08 g/mol
InChI Key: IRFPSCXQOFKZAV-UHFFFAOYSA-N
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Description

1-(1-Bromopropyl)-3-nitrobenzene is an organic compound characterized by a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with a nitro group

Preparation Methods

The synthesis of 1-(1-Bromopropyl)-3-nitrobenzene typically involves the bromination of 1-propyl-3-nitrobenzene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position .

Industrial production methods may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Bromopropyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted products.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation.

Scientific Research Applications

1-(1-Bromopropyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies focusing on its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropyl)-3-nitrobenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.

The molecular targets and pathways involved vary depending on the application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(1-Bromopropyl)-3-nitrobenzene can be compared to other similar compounds such as:

    1-(1-Bromopropyl)-2,4,6-trifluorobenzene: This compound has additional fluorine atoms on the benzene ring, which can alter its reactivity and applications.

    1-Bromopropane: Lacking the nitro group, this compound has different chemical properties and uses.

    3-Nitrobenzyl Bromide: Similar in structure but with the bromine atom directly attached to the benzene ring, leading to different reactivity patterns.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(1-bromopropyl)-3-nitrobenzene

InChI

InChI=1S/C9H10BrNO2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2H2,1H3

InChI Key

IRFPSCXQOFKZAV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])Br

Origin of Product

United States

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